1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-
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Overview
Description
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve the use of aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO) based ionic liquids. The process includes sonication of aldehyde, 1,2-diketone, and an amine donor (ammonium acetate or primary amine) to afford the desired imidazoles in excellent yields .
Chemical Reactions Analysis
Types of Reactions
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, ammonium acetate, and primary amines. The conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products Formed
The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which are key components in various functional molecules .
Scientific Research Applications
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various functional molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: Used in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of agrochemicals, dyes for solar cells, and other optical applications.
Mechanism of Action
The mechanism of action of 1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-ethanaminium, α-carboxy-2,3-dihydro-N,N,N-trimethyl-2-selenoxo-, inner salt, (αS)-: Similar in structure but contains a selenoxo group instead of a thio group.
1H-Imidazole-4-ethanaminium, α-carboxy-2,3-dihydro-N,N,N-trimethyl-2-thioxo-, inner salt, (αR)-: Similar in structure but differs in stereochemistry.
Uniqueness
1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H22N4O5S |
---|---|
Molecular Weight |
346.41 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-[[5-[(2S)-2-carboxy-2-(trimethylazaniumyl)ethyl]-1H-imidazol-2-yl]sulfanyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C13H22N4O5S/c1-17(2,3)8(11(19)20)4-7-5-15-13(16-7)23-6-9(18)10(14)12(21)22/h5,8-10,18H,4,6,14H2,1-3H3,(H2-,15,16,19,20,21,22)/t8-,9+,10-/m0/s1 |
InChI Key |
PBGMXJHSCOZVQW-AEJSXWLSSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC[C@H]([C@@H](C(=O)[O-])N)O)C(=O)O |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SCC(C(C(=O)[O-])N)O)C(=O)O |
Origin of Product |
United States |
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